Neurotensin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

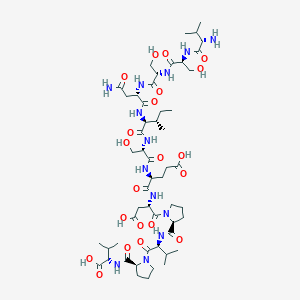

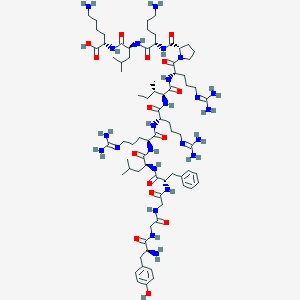

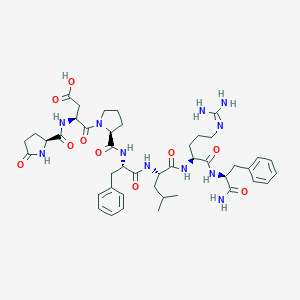

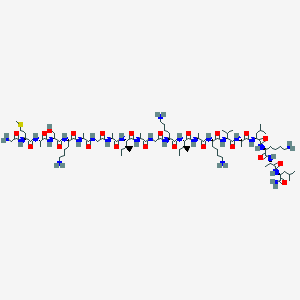

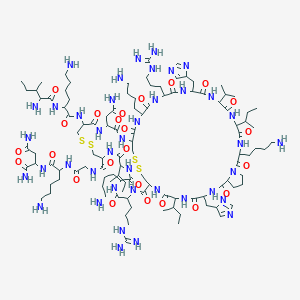

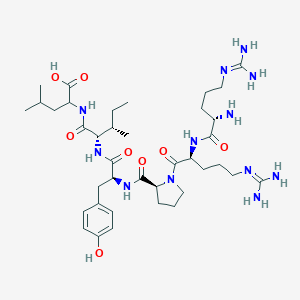

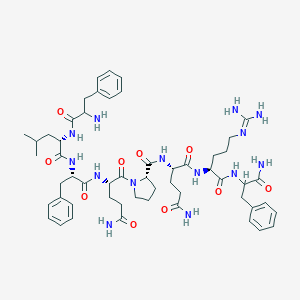

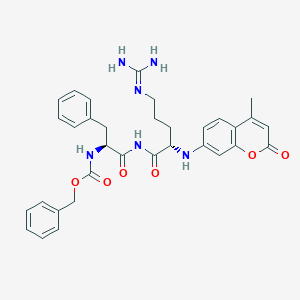

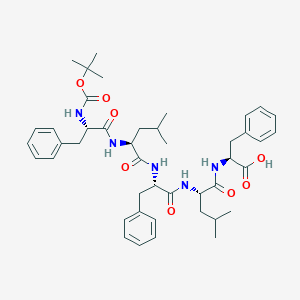

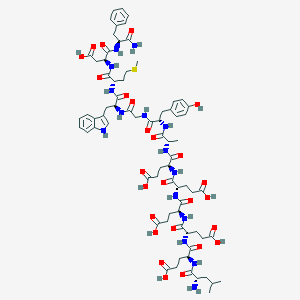

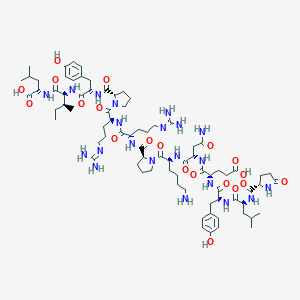

Neurotensin is a tridecapeptide, consisting of thirteen amino acids, first isolated from the bovine hypothalamus in 1973. It plays a significant role in the central nervous system and the gastrointestinal tract. This compound functions as a neurotransmitter in the brain and as a hormone in the gut. It is involved in various physiological processes, including the regulation of luteinizing hormone and prolactin release, and has significant interactions with the dopaminergic system .

Applications De Recherche Scientifique

Neurotensin has a wide range of scientific research applications:

Chemistry: this compound and its analogs are used to study peptide-receptor interactions and to develop new peptide-based drugs.

Biology: this compound is used to investigate its role in neurotransmission and hormone regulation.

Medicine: this compound has potential therapeutic applications in treating conditions such as schizophrenia, Parkinson’s disease, and pain management.

Industry: this compound is used in the development of diagnostic imaging agents for tumors that express this compound receptors

Mécanisme D'action

Target of Action

Neurotensin (NT) is a 13-amino acid regulatory peptide that acts through its three main receptors: this compound receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1) . These receptors play a significant role in promoting tumor cell proliferation, migration, and DNA synthesis . They are also involved in various physiological functions such as increasing intestinal motility, pancreatic and biliary secretions, and stimulating the growth of various tissues like the gut, pancreas, adrenal gland, and liver .

Mode of Action

This compound interacts with its receptors to trigger multiple signaling pathways. The effects of NT are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases among others . This interaction results in a reduced level of migration of collectively migrating cells via the PI3 kinase pathway, while it increases the migration potential of individually migrating cells via the EGFR/ERK pathway .

Biochemical Pathways

This compound has been implicated in the pathophysiology of several central nervous system disorders due to its association with a wide variety of neurotransmitters . It acts as a neuromodulator to several neurotransmitter systems including dopaminergic, serotonergic, GABAergic, glutamatergic, and cholinergic systems . It also plays a role in the regulation of luteinizing hormone and prolactin release .

Pharmacokinetics

The metabolism of intact this compound is rapid, with a median half-life of 1.7 minutes . The metabolic clearance rate is 36 mL/kg/min, and the distribution space is 78.8 mL/kg . These properties significantly impact the bioavailability of this compound.

Result of Action

This compound has significant interaction with the dopaminergic system . It is implicated in the regulation of luteinizing hormone and prolactin release . It also plays a key role in lung cancer progression by triggering multiple oncogenic signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of this compound and its receptors has been correlated to prognosis and prediction to treatment . Furthermore, the environment within the body, such as the presence of luminal fat contents, can trigger the release of this compound .

Safety and Hazards

When handling neurotensin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Neurotensin interacts with several enzymes, proteins, and other biomolecules. It acts primarily through two this compound receptor subtypes, NTSR1 and NTSR2 . The binding and structural properties of this compound receptors activate signal transduction pathways in various target tissues and cells . The effects of NT are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. In the brain, this compound is exclusively found in nerve cells, fibers, and terminals . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is involved in the regulation of dopamine pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to its receptor, increasing intracellular inositol trisphosphate and calcium levels . Calcium then binds to calmodulin, which activates nitric oxide-synthesizing enzymes, and nitric oxide activates guanylate cyclase .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to play a pivotal role in many metabolic pathways, and its circulating concentrations predict cardiovascular disease . A robust increase in this compound concentration disrupts the leptin signaling pathway, leading to the onset of metabolic disorders such as obesity and type 2 diabetes .

Subcellular Localization

This compound is widely distributed in the central nervous system, with the highest concentration in the hypothalamus, amygdala, and nucleus accumbens

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neurotensin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide chain is elongated by repeated cycles of deprotection and coupling until the desired sequence is achieved. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS, followed by purification processes such as HPLC. The synthesis is optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to confirm its identity and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Neurotensin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, particularly at the methionine residue, which can affect its biological activity.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with altered properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products: The major products formed from these reactions include various this compound analogs with modified biological activities, which are used in research to study the structure-activity relationships of the peptide .

Comparaison Avec Des Composés Similaires

Neurotensin is unique among neuropeptides due to its dual role as a neurotransmitter and hormone. Similar compounds include:

Substance P: Another neuropeptide involved in pain transmission and inflammation.

Vasoactive Intestinal Peptide (VIP): A neuropeptide with roles in smooth muscle relaxation and secretion regulation.

Cholecystokinin (CCK): A peptide hormone involved in digestion and satiety

This compound stands out due to its significant interaction with the dopaminergic system and its potential therapeutic applications in neuropsychiatric and oncological disorders .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Neurotensin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Pro-OH", "Fmoc-Tyr(tBu)-OH", "HBTU", "N,N-diisopropylethylamine", "piperidine", "trifluoroacetic acid", "DIEA", "DMF", "DMSO", "NMP", "H2O" ], "Reaction": [ "1. Deprotection of Fmoc group using 20% piperidine in DMF.", "2. Coupling of Fmoc-Arg(Pbf)-OH with HBTU and DIPEA in DMF.", "3. Fmoc deprotection and coupling of Fmoc-Asn(Trt)-OH in DMF.", "4. Fmoc deprotection and coupling of Fmoc-Lys(Boc)-OH in DMF.", "5. Fmoc deprotection and coupling of Fmoc-Pro-OH in DMF.", "6. Fmoc deprotection and coupling of Fmoc-Tyr(tBu)-OH in DMF.", "7. Cleavage of peptide from resin using trifluoroacetic acid, water, and DIEA.", "8. Purification of crude peptide using reverse-phase HPLC.", "9. Characterization of purified peptide using mass spectrometry and HPLC." ] } | |

Numéro CAS |

39379-15-2 |

Formule moléculaire |

C78H121N21O20 |

Poids moléculaire |

1672.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-6-amino-2-[[(2R)-4-amino-2-[[(2R)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50+,51+,52-,53+,54-,55-,56+,57-,58-,59-,63-/m0/s1 |

Clé InChI |

PCJGZPGTCUMMOT-XCBLLABOSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |

| 55508-42-4 64088-62-6 39379-15-2 |

|

Séquence |

One Letter Code: Pyr-LYENKPRRPYIL |

Synonymes |

Neurotensin |

Origine du produit |

United States |

Q1: How does neurotensin interact with its target receptors and what are the downstream effects of this interaction?

A: this compound exerts its effects by binding to specific G protein-coupled receptors, primarily this compound receptor 1 (NTSR1). [, , ] This binding triggers a cascade of intracellular signaling events, including the activation of phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). [] These second messengers mobilize intracellular calcium and activate protein kinase C, respectively, ultimately influencing various cellular processes. [, ]

Q2: What are the key physiological functions of this compound in the body?

A: this compound plays a multifaceted role in regulating various physiological processes, particularly in the central nervous system and gastrointestinal tract. [, ] In the gut, this compound modulates smooth muscle contractility, influencing gastric motility, intestinal transit, and pancreatic secretion. [, , , , ] It also exhibits endocrine effects, stimulating the release of hormones such as insulin and glucagon. [, , ] In the brain, this compound influences dopamine neurotransmission, potentially contributing to its effects on reward, motivation, and the actions of antipsychotic drugs. [, , ]

Q3: How do modifications to the this compound peptide structure affect its activity and potency?

A: The C-terminal region of this compound is crucial for its biological activity. [, , ] Studies using various this compound fragments and analogs have revealed that while arginine, proline, isoleucine, and leucine residues primarily contribute to receptor binding affinity, tyrosine appears to be essential for receptor activation. [] For instance, substituting tyrosine with other amino acids often results in analogs with significantly reduced potency or an inability to elicit this compound's full range of effects. [, ]

Q4: Have any this compound analogs been developed with improved pharmacological properties?

A: Researchers have synthesized numerous this compound analogs to enhance stability, potency, and selectivity. [, ] For example, monoiodo-[Trp11]this compound exhibits high binding affinity for this compound receptors and has been utilized as a radioligand in binding studies. [] Another analog, NT77, has demonstrated promising neuroprotective effects in experimental models of hypoxic-ischemic brain injury. [] These findings highlight the potential of this compound analogs as therapeutic agents.

Q5: What is the relationship between this compound and the development of pancreatic cancer?

A: this compound has been implicated in the progression of pancreatic cancer, potentially acting as a growth factor for pancreatic cancer cells. [, ] While serum this compound levels do not appear to be a reliable marker for pancreatic cancer diagnosis, [] this compound receptors, particularly NTSR1, are often overexpressed in pancreatic tumors. [, ] This finding has led to the exploration of this compound receptor antagonists, such as SR 48692, as potential therapeutic agents for pancreatic cancer. []

Q6: What are the potential therapeutic applications of this compound and its analogs?

A: this compound and its analogs hold promise for treating various conditions, including pain, gastrointestinal disorders, cancer, and neurodegenerative diseases. [, , ] Further research is crucial for translating these findings into effective therapies and for fully understanding the complexities of this compound signaling in health and disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.